6-(pyrrolidin-1-yl)-9H-purine
Overview
Description
6-(pyrrolidin-1-yl)-9H-purine is a heterocyclic compound that features a pyrrolidine ring attached to a purine base. Purines are a class of organic compounds that are widely recognized for their role in the structure of nucleotides, which are the building blocks of DNA and RNA. The incorporation of a pyrrolidine ring into the purine structure can significantly alter the compound’s chemical properties and biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
Compounds characterized by the pyrrolidine ring, such as 6-(pyrrolidin-1-yl)-9h-purine, have been reported to exhibit target selectivity . For instance, some pyrrolidine derivatives have been found to inhibit PARP-1 and -2 .
Mode of Action
The pyrrolidine ring’s stereogenicity can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the compound’s interaction with its targets could be influenced by the spatial orientation of substituents.
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives have been associated with various biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this compound is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they could have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the biological activity of compounds with a pyrrolidine ring can be influenced by steric factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyrrolidin-1-yl)-9H-purine typically involves the nucleophilic substitution of a halogenated purine derivative with pyrrolidine. One common method is the reaction of 6-chloropurine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(pyrrolidin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the purine ring or the pyrrolidine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the purine ring.
Scientific Research Applications
6-(pyrrolidin-1-yl)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins, making it relevant in the field of molecular biology.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
6-(piperidin-1-yl)-9H-purine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
6-(morpholin-1-yl)-9H-purine: Contains a morpholine ring, which introduces different electronic and steric properties.
6-(azepan-1-yl)-9H-purine: Features an azepane ring, which affects the compound’s conformational flexibility and biological activity.
Uniqueness
6-(pyrrolidin-1-yl)-9H-purine is unique due to the specific electronic and steric effects imparted by the pyrrolidine ring. These effects can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds with different ring structures.
Properties
IUPAC Name |
6-pyrrolidin-1-yl-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-2-4-14(3-1)9-7-8(11-5-10-7)12-6-13-9/h5-6H,1-4H2,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSRNEOAVVBNGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353874 | |
Record name | 6-(pyrrolidin-1-yl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1928-89-8 | |
Record name | NSC518429 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(pyrrolidin-1-yl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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